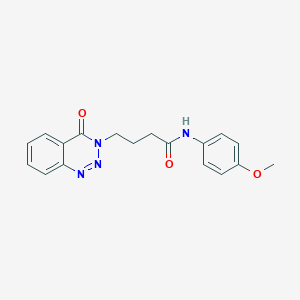

N-(4-methoxyphenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide

Description

N-(4-Methoxyphenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide is a synthetic carboxamide derivative featuring a benzotriazinone core linked to a 4-methoxyphenyl group via a butanamide chain. Its structure combines a lipophilic benzotriazinone moiety with a polar methoxyphenyl substituent, balancing solubility and membrane permeability.

Properties

IUPAC Name |

N-(4-methoxyphenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3/c1-25-14-10-8-13(9-11-14)19-17(23)7-4-12-22-18(24)15-5-2-3-6-16(15)20-21-22/h2-3,5-6,8-11H,4,7,12H2,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYLJROPPLJHPMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CCCN2C(=O)C3=CC=CC=C3N=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide typically involves the following steps:

Formation of the benzotriazinyl intermediate: This step involves the reaction of appropriate starting materials to form the benzotriazinyl core. Common reagents include hydrazine derivatives and orthoesters.

Attachment of the butanamide chain: The benzotriazinyl intermediate is then reacted with a butanoyl chloride derivative under basic conditions to form the desired butanamide chain.

Introduction of the methoxyphenyl group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow processes to streamline the synthesis and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Halides, acids, and bases are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

- Building Block for Complex Molecules : N-(4-methoxyphenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide serves as a precursor for synthesizing more complex organic compounds.

- Reagent in Organic Reactions : Utilized in various organic synthesis reactions due to its reactive functional groups.

Biology

- Antimicrobial Properties : Preliminary studies indicate its potential effectiveness against certain bacterial strains.

- Anticancer Activity : Investigated for its ability to inhibit tumor growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Medicine

- Therapeutic Agent Development : Explored for treating diseases associated with GPR139 receptors, showing promise in modulating physiological responses linked to this target .

Industry

- Material Development : Used in creating specialty chemicals and new materials due to its unique properties.

Case Studies

- Anticancer Research : In vitro studies demonstrated that this compound significantly reduced cell viability in breast cancer cell lines by inducing apoptosis.

- Antimicrobial Activity : A study evaluated the compound against Gram-positive and Gram-negative bacteria, showing promising results particularly against Staphylococcus aureus.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Physicochemical Properties

- Lipophilicity (logP) : The target compound’s logP is expected to be ~3.7–4.0, comparable to its 3-methoxyphenyl analog (logP = 3.73) . The 4-acetylphenyl derivative (BH40953) likely has a lower logP (~3.0–3.5) due to the polar acetyl group .

- Solubility : The 4-methoxy group improves water solubility relative to the phenyl analog (14n) but reduces it compared to the acetylated derivative .

- Hydrogen Bonding: The target compound has one hydrogen bond donor and seven acceptors, similar to its analogs .

Table 2: Property Comparison

| Property | Target Compound | 14n | BH40953 | Compound |

|---|---|---|---|---|

| logP | ~3.7–4.0 | ~3.5–3.8 | ~3.0–3.5 | 3.73 |

| H-Bond Donors | 1 | 1 | 1 | 1 |

| H-Bond Acceptors | 7 | 6 | 7 | 7 |

| Polar Surface Area (Ų) | ~70 | ~60 | ~85 | 69.96 |

Biological Activity

N-(4-methoxyphenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide is a compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C20H20N4O4 |

| Molecular Weight | 380.4 g/mol |

| LogP | 1.5859 |

| Polar Surface Area | 86.173 Ų |

| Hydrogen Bond Acceptors | 9 |

| Hydrogen Bond Donors | 1 |

The structure features a methoxyphenyl group attached to a butanamide chain, with a benzotriazine core that is known for its stability and reactivity .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may modulate enzyme activity or bind to receptors, leading to various therapeutic effects. The exact mechanisms are still under investigation but are believed to involve pathways common to benzotriazine derivatives, which often exhibit anticancer and antimicrobial properties.

Biological Activity

Preliminary studies indicate that this compound exhibits significant biological activities:

- Anticancer Activity : Research has shown that compounds with similar structures can inhibit the growth of cancer cell lines. For instance, benzotriazine derivatives have been associated with cytotoxic effects against various tumor cells .

- Antimicrobial Properties : The presence of the benzotriazine moiety suggests potential antimicrobial activity, which has been observed in related compounds .

- Enzyme Modulation : The compound may interact with specific enzymes involved in metabolic pathways, although detailed studies are required to confirm these interactions .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- Cytotoxicity Assays : A study reported that certain benzotriazine derivatives demonstrated IC50 values comparable to established chemotherapeutics like 5-fluorouracil against various cancer cell lines, indicating promising anticancer potential .

- Mechanistic Studies : Research involving enzyme assays has revealed that benzotriazines can inhibit specific targets such as kinases and proteases, which are crucial for cancer progression and microbial resistance .

Q & A

Q. How can researchers optimize the synthesis of N-(4-methoxyphenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide to improve yield and purity?

Methodological Answer: Synthesis optimization typically involves iterative adjustments to reaction conditions. For example:

- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reactivity for amide bond formation .

- Temperature control : Reactions at 45–60°C for 1–3 hours balance yield and side-product minimization (e.g., as seen in triazine-based syntheses) .

- Catalyst use : Amidation reactions benefit from coupling agents like HATU or EDCI .

Q. Table 1: Synthesis Optimization Parameters

| Parameter | Optimal Range | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Solvent | DMF/DMSO | ↑ Reactivity | |

| Temperature | 45–60°C | ↓ Side products | |

| Reaction Time | 1.5–3 hours | ↑ Completion |

Q. What spectroscopic and analytical methods are critical for characterizing this compound?

Methodological Answer: Key techniques include:

- ¹H/¹³C NMR : Assign methoxyphenyl (δ 3.76–3.86 ppm) and benzotriazinone protons (δ 7.1–7.3 ppm) in DMSO-d₆ .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (exact mass: ~332.10 g/mol) .

- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) stretches .

Q. How can researchers design initial biological activity screens for this compound?

Methodological Answer: Prioritize assays based on structural analogs:

- TRPV1 modulation : Test agonist/antagonist activity in calcium flux assays (e.g., FLIPR®) using TRPV1-expressing HEK293 cells .

- Antioxidant potential : Measure ROS scavenging in oxidative stress models (e.g., H₂O₂-treated fibroblasts) .

Advanced Research Questions

Q. How can molecular docking studies predict the interaction of this compound with biological targets like TRPV1?

Methodological Answer:

- Protein Preparation : Use homology modeling (e.g., SWISS-MODEL) for TRPV1 if no crystal structure is available .

- Docking Software : Glide SP (Schrödinger Suite) with OPLS4 force field to simulate ligand-receptor binding .

- Key Interactions : Prioritize hydrogen bonds with Ser512/Tyr511 and hydrophobic contacts with Leu547 .

Q. Table 2: Computational Docking Parameters

| Parameter | Setting | Reference |

|---|---|---|

| Grid Generation | Centered on binding site | |

| Ligand Flexibility | 10 conformers | |

| Scoring Function | Glide SP |

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

Methodological Answer:

Q. How should researchers resolve contradictions in spectral data (e.g., NMR shifts) across studies?

Methodological Answer:

- Solvent Effects : Compare DMSO-d₆ vs. CDCl₃; polar solvents deshield aromatic protons .

- Dynamic Exchange : Check for tautomerism in benzotriazinone (e.g., keto-enol forms) using variable-temperature NMR .

Q. What strategies are effective for metabolite profiling of this compound in pharmacokinetic studies?

Methodological Answer:

- LC-HRMS : Use a C18 column (e.g., Purospher® STAR) with gradient elution (0.1% formic acid/acetonitrile) to separate metabolites .

- Fragmentation Patterns : MS/MS analysis identifies oxidation (m/z +16) or demethylation (m/z -14) products .

Q. How can X-ray crystallography validate the compound’s stereochemistry and solid-state stability?

Methodological Answer:

Q. What in vitro models are suitable for studying its protective effects against oxidative stress?

Methodological Answer:

- Cell Lines : Primary neurons or SH-SY5Y cells treated with tert-butyl hydroperoxide (tBHP) .

- Biomarkers : Quantify glutathione (GSH) and malondialdehyde (MDA) levels via ELISA .

Q. How can researchers design in vivo efficacy studies while addressing bioavailability challenges?

Methodological Answer:

- Formulation : Use PEGylated liposomes or cyclodextrin complexes to enhance solubility .

- Dosing Regimen : Intraperitoneal administration (5–10 mg/kg) in rodent models; monitor plasma half-life via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.